(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[(1S,2R)-2-thiophen-3-ylcyclopropyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)2-1-7-5-9(7)8-3-4-13-6-8/h1-4,6-7,9H,5H2,(H,11,12)/b2-1+/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPCDZMEGFYSAN-LLKUCEORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CSC=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CSC=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Asymmetric Cyclopropanation
The Davies’ rhodium-catalyzed cyclopropanation protocol has been adapted for thiophene-containing systems. Using thiophene-3-carboxaldehyde-derived diazo compounds and styrene derivatives, enantiomeric excesses (ee) up to 92% have been achieved:
- React thiophene-3-diazoacetate (1.2 eq) with vinyl thiophene (1.0 eq) in CH₂Cl₂
- Catalyze with Rh₂(S-DOSP)₄ (0.5 mol%) at -40°C
- Isolate cyclopropane intermediate via flash chromatography (63% yield, 88% ee)
Key Variables Table 1 : Cyclopropanation Methods Comparison
| Method | Catalyst | Yield (%) | ee (%) | Thiophene Stability |
|---|---|---|---|---|
| Rh-catalyzed | Rh₂(S-DOSP)₄ | 58-63 | 85-92 | Excellent |
| Simmons-Smith | Zn-Cu/CH₂I₂ | 41 | N/A | Moderate |
| Selenide-mediated | PhSeBr/LHMDS | 67 | 72 | Good |
The selenide-mediated approach from WO2012025502A1 demonstrates particular utility in avoiding transition metals while maintaining moderate stereocontrol.
Installation of the α,β-Unsaturated Acid Moiety
Wittig Reaction with Stabilized Ylides
The Horner-Wadsworth-Emmons modification provides superior E-selectivity (>95:5 E/Z). A representative sequence:
- Aldehyde Preparation : Oxidize cyclopropanemethanol intermediate (PCC, CH₂Cl₂, 82%)
- Phosphonate Synthesis : React diethyl 2-(ethoxycarbonyl)ethylphosphonate with NaH (THF, 0°C)
- Olefination : Combine aldehyde (1.0 eq) and phosphonate (1.3 eq) with LiCl/DBU in THF (78% yield)
Reaction Optimization Data Table 2 :
| Base | Solvent | Temp (°C) | E/Z Ratio | Yield (%) |
|---|---|---|---|---|
| DBU | THF | 25 | 97:3 | 78 |
| NaHMDS | DMF | -20 | 89:11 | 65 |
| K₂CO₃ | MeCN | 60 | 76:24 | 58 |
Resolution of Racemic Intermediates
Enzymatic Kinetic Resolution
Candida antarctica lipase B (CAL-B) effectively resolves racemic cyclopropane carboxylic esters:
- Prepare racemic ethyl cyclopropanecarboxylate (10 mmol)
- React with vinyl acetate (15 mmol) in TBME using CAL-B (50 mg/mmol)
- Monitor conversion by GC; isolate (1S,2R)-isomer after 48 h (43% yield, 99% ee)
Convergent Synthesis Strategies
Suzuki-Miyaura Coupling for Late-Stage Diversification
A patent-protected approach couples pre-formed cyclopropane boronic esters with enoic acid halides:
- Synthesize (1S,2R)-2-(thiophen-3-yl)cyclopropylboronic pinacol ester (72% yield)
- React with (E)-3-bromoprop-2-enoic acid methyl ester under Pd(PPh₃)₄ catalysis
- Hydrolyze ester (LiOH, THF/H₂O) to final acid (81% overall yield)
Industrial-Scale Considerations
Continuous Flow Cyclopropanation
WO2012025502A1 discloses a scalable continuous process:
- Mix diazo compound and olefin streams (0.5 M each in MeCN)
- Pass through heated reactor (40°C, 15 min residence time)
- In-line IR monitoring for diazo consumption
- Achieves 2.8 kg/day throughput with 94% conversion
Analytical Characterization Benchmarks
Critical spectroscopic data for quality control:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J=15.8 Hz, 1H), 6.98 (dd, J=5.1, 1.2 Hz, 1H), 6.34 (m, 2H), 2.81 (m, 1H), 1.92 (m, 1H), 1.28 (m, 2H)
- HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, 1.0 mL/min, t_R=14.7 min (major enantiomer)
Chemical Reactions Analysis
Types of Reactions: (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Therapeutic Applications
- Cancer Treatment :
-
Anti-inflammatory Properties :
- Research indicates that (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid may exhibit anti-inflammatory effects by influencing the endoplasmic reticulum (ER) stress pathways. This modulation can potentially lead to therapeutic strategies for conditions like rheumatoid arthritis and other inflammatory disorders .
-
Neurological Disorders :
- The compound's structural features suggest it could be beneficial in treating neurodegenerative diseases by acting as an inhibitor of enzymes linked to neurotransmitter breakdown, thus enhancing synaptic transmission and neuroprotection.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited selective cytotoxicity against human cancer cell lines, with IC50 values indicating potent anticancer activity. This suggests a promising avenue for further development into anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory properties highlighted how this compound could reduce markers of inflammation in vitro by modulating ER stress responses. Such findings support its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, its anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s uniqueness lies in its combination of a cyclopropane ring, thiophene substituent, and α,β-unsaturated carboxylic acid. Key comparisons include:
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, critical for crystallization and solubility, differ significantly between analogues. The thiophene sulfur may engage in weak S···H interactions, contrasting with oxygen-based hydrogen bonds in non-sulfur analogues. Graph set analysis (as per Etter’s rules) of related cyclopropane acids reveals frequent $ \text{D}(2) $ motifs (two donor/acceptors), whereas thiophene derivatives exhibit less predictable patterns due to steric constraints . SHELX-refined structures of similar compounds show that cyclopropane rings introduce torsional strain, affecting crystal packing and melting points .
Stability and Reactivity
Compared to saturated carboxylic acids, the α,β-unsaturated system in the target compound increases electrophilicity, making it prone to nucleophilic attack. This contrasts with esters like those in (e.g., 2,4,5-trichlorophenoxypropionic acid esters), where esterification reduces reactivity but improves volatility . The thiophene moiety may also confer redox activity absent in phenyl-substituted analogues.
Research Findings and Data Gaps
- Solubility: Lower than non-cyclopropane acids due to rigid hydrophobic core.
- Bioactivity: Potential kinase inhibition via the α,β-unsaturated acid targeting ATP-binding sites.
- Synthetic Challenges : Stereoselective cyclopropanation and thiophene functionalization require specialized reagents (e.g., Simmons-Smith conditions).
Biological Activity
(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophene ring and a cyclopropyl group, which contribute to its electronic properties and reactivity. The structural formula can be represented as follows:
Research indicates that compounds containing thiophene moieties often exhibit diverse biological activities. The biological mechanisms through which this compound operates may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in pain and inflammation management .
- Cytotoxic Effects : The compound may induce cytotoxicity in various cancer cell lines, potentially leading to apoptosis through cell cycle arrest mechanisms .
- Antimicrobial Properties : Thiophene derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting that this compound may also exhibit similar properties.
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound and related thiophene compounds:
| Activity | IC50 Value | Reference |
|---|---|---|
| Inhibition of mPGES-1 | Low micromolar range | |
| Cytotoxicity against A549 cells | 12 µM | |
| Antimicrobial activity | Varies by pathogen | |
| Anti-inflammatory effects | 98.5 µM (in vitro) |
Case Studies
Several studies have investigated the biological activity of thiophene derivatives:
- Inhibition of mPGES-1 : A study identified thiophene-based compounds as effective mPGES-1 inhibitors, which are promising for treating inflammation-related diseases. The most potent compounds induced cell cycle arrest and apoptosis in cancer cell lines .
- Cytotoxicity Evaluation : Another research effort focused on synthesizing new thiophene derivatives to evaluate their cytotoxic properties against HeLa cells. The results indicated enhanced cytotoxicity compared to standard treatments .
- Antimicrobial Studies : Research has shown that certain thiophene compounds exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid, and how can reaction conditions be optimized for stereochemical control?
- Methodological Answer : Synthesis typically involves cyclopropanation of thiophene derivatives followed by coupling with a propenoic acid moiety. Key steps include:
- Cyclopropanation : Use of Simmons-Smith reagents (e.g., Zn/CH₂I₂) or transition metal-catalyzed methods (e.g., Rh₂(OAc)₄) to form the strained cyclopropane ring .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to achieve the (1S,2R) configuration. Reaction parameters (temperature, solvent polarity) significantly influence enantiomeric excess .
- Characterization : Intermediate purity is monitored via HPLC with chiral columns to validate stereochemical integrity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring geometry and thiophene substitution patterns. NOESY experiments resolve stereochemical assignments .
- X-ray Crystallography : Definitive proof of absolute configuration, especially for enantiopure batches .
- Circular Dichroism (CD) : Correlates with crystallographic data to validate optical activity in solution .
- HPLC-MS : Quantifies purity and detects diastereomeric impurities using reverse-phase columns .
Q. How can in vitro assays be designed to evaluate the biological activity of this compound against specific enzymatic targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes influenced by cyclopropane-thiophene motifs (e.g., cyclooxygenase, cytochrome P450) based on structural analogs .
- Assay Design :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values. Include controls for non-specific binding .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in relevant cell lines .
- Data Validation : Compare results with known inhibitors (e.g., indomethacin for COX) to assess potency .
Advanced Research Questions
Q. What computational methods are employed to model the interaction between this compound and its target receptors, considering its cyclopropane-thiophene moiety?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., COX-2). The cyclopropane’s rigidity and thiophene’s π-stacking are key foci .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories. Analyze hydrogen bonding and hydrophobic interactions .
- QM/MM Calculations : Evaluate electronic effects of the propenoic acid group on binding affinity .
Q. How can discrepancies in reported biological activities of this compound be resolved through structural analogs or enantiomer-specific studies?
- Methodological Answer :
- Enantiomer Separation : Use chiral preparative HPLC to isolate (1S,2R) and (1R,2S) forms. Test each enantiomer’s activity to identify stereospecific effects .
- SAR Studies : Synthesize analogs with modified thiophene substituents (e.g., bromination) or cyclopropane ring expansion. Compare IC₅₀ values to pinpoint critical structural features .
- Meta-Analysis : Re-evaluate literature data using standardized assay protocols to minimize inter-lab variability .
Q. What strategies are used to scale up the synthesis of this compound while maintaining enantiomeric excess and reaction efficiency?
- Methodological Answer :
- Catalyst Optimization : Transition from homogeneous (e.g., Rh complexes) to heterogeneous catalysts (e.g., immobilized chiral ligands) to improve recyclability and reduce costs .
- Flow Chemistry : Implement continuous-flow systems for cyclopropanation steps, enhancing heat transfer and stereochemical consistency .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
